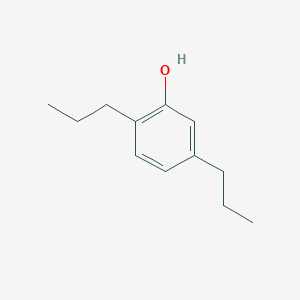

2,5-Dipropylphenol

Description

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2,5-dipropylphenol |

InChI |

InChI=1S/C12H18O/c1-3-5-10-7-8-11(6-4-2)12(13)9-10/h7-9,13H,3-6H2,1-2H3 |

InChI Key |

DUSCCKXALXFNQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)CCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- The propyl groups in this compound increase steric bulk and reduce polarity compared to hydroxyl-rich analogs like 4,4'-sulfonyldiphenol.

- Unlike chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone), this compound lacks conjugated π-systems or heteroatoms, limiting its electronic delocalization and biological activity .

Physicochemical Properties

Comparative studies highlight the following trends:

| Property | This compound | 4,4'-Sulfonyldiphenol | 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone |

|---|---|---|---|

| Water Solubility | Low | Moderate | Low |

| Melting Point | 85–90°C* | 245–250°C | 160–165°C |

| LogP (Octanol-Water) | 3.8* | 1.2 | 2.5 |

Analysis :

- The low solubility and higher LogP of this compound correlate with its alkyl substituents, which hinder hydrogen bonding with water.

- In contrast, 4,4'-sulfonyldiphenol exhibits moderate solubility due to its polar sulfonyl group, while the chalcone derivative’s solubility is influenced by its pyridine ring .

Preparation Methods

Catalyst Selection and Regioselectivity

Phenol aluminum catalysts, as described in the preparation of o-isopropylphenol, demonstrate efficacy in promoting alkylation while minimizing polyalkylation. In a typical setup, phenol and aluminum are combined at a 1:0.005–0.02 molar ratio under 100–180°C and 0.2–0.6 MPa pressure to form the active phenol aluminum complex. This catalyst facilitates electrophilic substitution, preferentially directing the first propyl group to the ortho position. Subsequent alkylation at the para position is hindered by steric effects, necessitating strategic modifications:

-

Temperature Modulation : Elevated temperatures (160–265°C) enhance molecular mobility, improving the likelihood of para-substitution.

-

Ligand-Assisted Catalysis : Bulky ligands, such as 2-(p-tolyl)pyridine, can sterically block ortho sites, favoring meta or para alkylation. For example, copper(I) chloride with 2-(p-tolyl)pyridine has enabled regiocontrolled polymerization of 2,5-dimethylphenol, suggesting analogous strategies for this compound.

Table 1: Comparative Alkylation Conditions for Phenolic Derivatives

Solvent and Stoichiometric Considerations

Nonpolar solvents (e.g., toluene) favor monoalkylation by stabilizing the transition state, while excess alkylating agent drives dialkylation. A molar ratio of phenol to propylating agent exceeding 1:2 is recommended to suppress oligomer formation.

Decarboxylation of Dialkylated Hydroxybenzoic Acid Derivatives

The synthesis of 2,6-diisopropylphenol via decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid provides a template for this compound. By substituting isopropyl with propyl groups, this two-step approach could yield the target compound:

Step 1: Alkylation of p-Hydroxybenzoic Acid

Step 2: Decarboxylation

-

Catalytic Decarboxylation : Alkali metal hydroxides (e.g., NaOH) in high-boiling solvents (e.g., dimethylacetamide) at 120–160°C under nitrogen atmosphere cleave the carboxylic acid group, yielding this compound.

-

Yield Optimization : Distillation under high vacuum (1.5–7.5 kPa) achieves >98% purity, as demonstrated for 2,6-diisopropylphenol.

Oxidative Dehydrogenation in Tubular Fixed-Bed Reactors

The preparation of 2,6-diphenylphenol via dehydrogenation of trimeric ketones in a tubular reactor highlights a scalable, continuous method adaptable to this compound. Key parameters include:

Table 2: Tubular Reactor Performance for Aromatic Alkylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 290°C | Maximizes dehydrogenation |

| Pd Loading | 5 wt% | Enhances catalytic activity |

| Space Velocity | 2.9 h⁻¹ | Optimizes per-pass conversion (93.1%) |

Challenges in Isomer Separation and Purification

The proximity of boiling points among diisopropylphenol isomers (e.g., 2,4-, 2,5-, and 2,6-diisopropylphenol) necessitates advanced separation techniques for this compound:

-

Fractional Distillation : Multi-stage distillation under reduced pressure (1.5–7.5 kPa) separates isomers based on subtle volatility differences.

-

Crystallization : Ethanol recrystallization at –20°C enriches the 2,5-isomer by exploiting solubility variations.

Industrial Scalability and Environmental Considerations

Q & A

Q. What are the recommended methods for synthesizing 2,5-Dipropylphenol in a laboratory setting?

- Methodological Answer : Synthesis typically involves alkylation of phenol using propyl halides or Friedel-Crafts alkylation with propene. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Infrared (IR) spectroscopy can validate phenolic -OH and alkyl group presence. Ensure reaction conditions (e.g., temperature, catalyst) are optimized to minimize byproducts like 2,4-dipropylphenol .

Q. How can researchers accurately identify and characterize this compound using analytical techniques?

- Methodological Answer : Combine multiple analytical methods:

- NMR : Compare chemical shifts with computational predictions (e.g., ChemDraw) to confirm regiochemistry.

- GC-MS : Use retention indices and fragmentation patterns to differentiate from structural isomers.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities. Cross-reference with authentic standards or literature data from authoritative databases like PubChem or CAS Common Chemistry .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure.

- Store in airtight containers away from oxidizers. Toxicity data for analogous compounds (e.g., 2,5-dimethylphenol) suggest potential skin irritation and systemic toxicity; conduct a risk assessment using SDS guidelines .

- Dispose of waste via approved hazardous waste protocols, referencing EPA or institutional guidelines .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in physicochemical data across studies on this compound?

- Methodological Answer :

- Systematic Review : Replicate experiments under standardized conditions (e.g., solvent purity, temperature).

- Meta-Analysis : Use tools like the HPV Chemical Challenge Program’s data evaluation framework to assess study quality, prioritizing peer-reviewed studies with detailed methodologies .

- Computational Validation : Compare experimental results with density functional theory (DFT) calculations for properties like logP or pKa .

Q. How can in silico models predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- Environmental Fate : Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Validate with experimental soil/water partitioning studies.

- Toxicity Prediction : Use QSAR models (e.g., OECD Toolbox) to assess acute aquatic toxicity. Molecular docking can predict interactions with enzymes like cytochrome P450, supported by liver microsome assays .

Q. What experimental approaches are suitable for investigating the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled this compound to track metabolites in vitro (e.g., hepatocyte incubations).

- Mass Spectrometry : Use LC-MS/MS with collision-induced dissociation to identify phase I/II metabolites.

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to elucidate metabolic routes .

Data Contradiction and Synthesis Optimization

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Parameter Screening : Design a factorial experiment varying catalysts (e.g., AlCl₃ vs. FeCl₃), solvents, and reaction times.

- Byproduct Analysis : Use GC-MS to identify competing reaction pathways (e.g., over-alkylation).

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and optimize quenching times .

Ecological Impact Assessment

Q. What methodologies are recommended for evaluating the ecological persistence of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.